molecular formula C6H12S B12756548 Thiophene, tetrahydro-2,5-dimethyl-, trans- CAS No. 204520-65-0

Thiophene, tetrahydro-2,5-dimethyl-, trans-

Cat. No.: B12756548
CAS No.: 204520-65-0
M. Wt: 116.23 g/mol
InChI Key: IBKCTZVPGMUZGZ-PHDIDXHHSA-N
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Description

2,5-dimethyltetrahydrothiophene, trans-(+)- . It has the molecular formula C6H12S and is a thiophene derivative. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring substituted with two methyl groups at the 2 and 5 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyltetrahydrothiophene, trans-(+)- typically involves the hydrogenation of 2,5-dimethylthiophene. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The hydrogenation process converts the double bonds in the thiophene ring to single bonds, resulting in the formation of the tetrahydrothiophene ring .

Industrial Production Methods

On an industrial scale, the production of 2,5-dimethyltetrahydrothiophene, trans-(+)- follows a similar hydrogenation process but is optimized for large-scale operations. This involves the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired stereochemistry of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyltetrahydrothiophene, trans-(+)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dimethyltetrahydrothiophene, trans-(+)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyltetrahydrothiophene, trans-(+)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethylthiophene
  • Tetrahydrothiophene
  • 2,5-dimethylthiolane

Uniqueness

2,5-dimethyltetrahydrothiophene, trans-(+)- is unique due to its specific stereochemistry and the presence of both methyl groups on the tetrahydrothiophene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

204520-65-0

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(2R,5R)-2,5-dimethylthiolane

InChI

InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

IBKCTZVPGMUZGZ-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](S1)C

Canonical SMILES

CC1CCC(S1)C

Origin of Product

United States

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